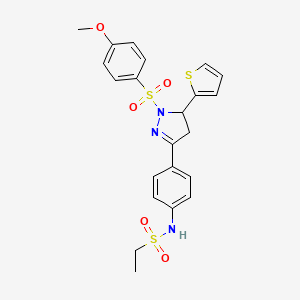![molecular formula C17H15N3O2 B2588142 4-[(Quinolin-8-yloxy)methyl]benzohydrazide CAS No. 380348-54-9](/img/structure/B2588142.png)
4-[(Quinolin-8-yloxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(Quinolin-8-yloxy)methyl]benzohydrazide” is a chemical compound used in scientific research. It exhibits a high level of complexity due to its structure, making it suitable for various applications. The molecular formula of this compound is C17H15N3O2 .
Molecular Structure Analysis
The molecular structure of “4-[(Quinolin-8-yloxy)methyl]benzohydrazide” is complex. In similar compounds, a quinoline ring system binds to a chromen-2-one sub-unit through an O–CH2 bridge . The molecules are distinguished by the substitution pattern on the benzene ring of the chromen-2-one ring system . All three molecules are reasonably planar .Scientific Research Applications
Cancer Therapy
- Novel quinoline derivatives, including those related to 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, showed significant cytostatic effects on various cancer cell lines. These compounds demonstrated selective activity against pancreas and cervical cancer cell lines. The most potent compound indicated potential for further development as an anticancer agent (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Antimicrobial Activity
- Some derivatives exhibited interesting antibacterial activity against both gram-positive and gram-negative organisms. Additionally, certain compounds showed moderate antimicrobial activity, indicating their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008).
Anti-Inflammatory Properties
- Derivatives of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide demonstrated significant anti-inflammatory properties in vivo. This suggests their potential application in the development of anti-inflammatory drugs (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008).
Bioimaging
- A multifunctional fluorescent and colorimetric receptor was developed for the detection of Al(3+) and CN(-) in aqueous solution, indicating applications in bioimaging (Lee, You, Choi, Jo, Kim, Noh, Kim, Kim, & Kim, 2014).
Anticonvulsant Activity
- Quinoline derivatives have been evaluated for their anticonvulsant activity, with some compounds showing significant results, indicating their potential application in treating seizures (Wang, Deng, Zheng, Zhang, & Quan, 2013).
properties
IUPAC Name |
4-(quinolin-8-yloxymethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-20-17(21)14-8-6-12(7-9-14)11-22-15-5-1-3-13-4-2-10-19-16(13)15/h1-10H,11,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPGQARAYQUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)C(=O)NN)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Quinolin-8-yloxy)methyl]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2588059.png)
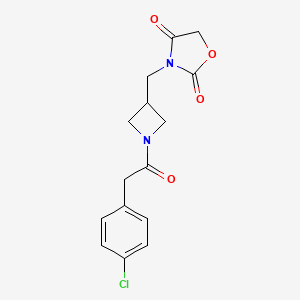
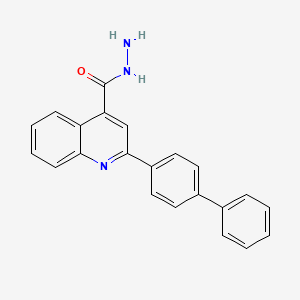
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)

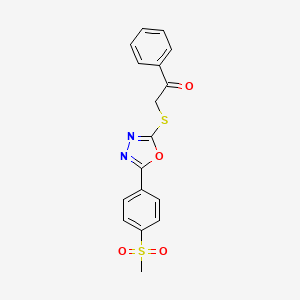
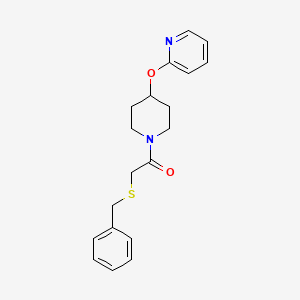
![N-cyclopropyl-N-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amine](/img/structure/B2588077.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide](/img/structure/B2588078.png)
![(NZ)-N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine](/img/structure/B2588080.png)
![4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2588081.png)
